molecular formula C12H10N2S B1423877 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE CAS No. 885272-88-8

5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE

Cat. No.: B1423877
CAS No.: 885272-88-8
M. Wt: 214.29 g/mol
InChI Key: CBKCXAJFGJLDKP-UHFFFAOYSA-N
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Description

5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE is a heterocyclic compound that features both an indazole and a thiophene ring. The presence of these rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. The indazole ring is known for its biological activity, while the thiophene ring is often used in the development of organic electronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE typically involves the formation of the indazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of hydrazones derived from 2-nitrobenzaldehyde with thiophene derivatives under acidic conditions. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways. This can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    5-methylthiophene-2-boronic acid: Another thiophene derivative with applications in organic synthesis.

    2,5-dimethylthiophene: A thiophene derivative used in the synthesis of polymers and other organic materials.

    1H-indazole-3-carboxylic acid: An indazole derivative with potential biological activity.

Uniqueness

5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE is unique due to the combination of the indazole and thiophene rings, which imparts distinct electronic and steric properties. This combination allows for unique interactions with biological targets and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

5-(5-methylthiophen-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-8-2-5-12(15-8)9-3-4-11-10(6-9)7-13-14-11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKCXAJFGJLDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696169
Record name 5-(5-Methylthiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-88-8
Record name 5-(5-Methyl-2-thienyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Methylthiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-88-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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